molecular formula C8H7F3N2O3 B12867318 4-Methoxy-2-nitro-5-(trifluoromethyl)aniline

4-Methoxy-2-nitro-5-(trifluoromethyl)aniline

Katalognummer: B12867318
Molekulargewicht: 236.15 g/mol
InChI-Schlüssel: ITYOSBULVSXIHN-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-Methoxy-2-nitro-5-(trifluoromethyl)aniline is an organic compound with the molecular formula C8H7F3N2O3 It is a derivative of aniline, where the aniline ring is substituted with methoxy, nitro, and trifluoromethyl groups

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methoxy-2-nitro-5-(trifluoromethyl)aniline typically involves the nitration of 4-methoxyaniline followed by the introduction of the trifluoromethyl group. One common method involves the following steps:

    Nitration: 4-Methoxyaniline is nitrated using a mixture of concentrated sulfuric acid and nitric acid to introduce the nitro group at the ortho position relative to the methoxy group.

    Trifluoromethylation: The nitro compound is then subjected to trifluoromethylation using a reagent such as trifluoromethyl iodide in the presence of a base like potassium carbonate.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques.

Analyse Chemischer Reaktionen

Types of Reactions

4-Methoxy-2-nitro-5-(trifluoromethyl)aniline undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

    Oxidation: The aniline ring can be oxidized to form quinone derivatives.

Common Reagents and Conditions

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.

    Substitution: Sodium methoxide or other strong bases for nucleophilic aromatic substitution.

    Oxidation: Potassium permanganate or other strong oxidizing agents.

Major Products Formed

    Reduction: 4-Methoxy-2-amino-5-(trifluoromethyl)aniline.

    Substitution: Various substituted anilines depending on the nucleophile used.

    Oxidation: Quinone derivatives.

Wissenschaftliche Forschungsanwendungen

4-Methoxy-2-nitro-5-(trifluoromethyl)aniline has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential use in drug development, particularly in designing molecules with specific pharmacological properties.

    Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.

Wirkmechanismus

The mechanism of action of 4-Methoxy-2-nitro-5-(trifluoromethyl)aniline involves its interaction with various molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. These interactions can lead to various biological effects, including enzyme inhibition and modulation of signaling pathways.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    2-Methoxy-5-(trifluoromethyl)aniline: Similar structure but lacks the nitro group.

    4-Nitro-2-(trifluoromethyl)aniline: Similar structure but lacks the methoxy group.

    2-Fluoro-5-(trifluoromethyl)aniline: Similar structure but has a fluoro group instead of a methoxy group.

Uniqueness

4-Methoxy-2-nitro-5-(trifluoromethyl)aniline is unique due to the presence of all three substituents (methoxy, nitro, and trifluoromethyl) on the aniline ring. This combination of groups imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.

Eigenschaften

Molekularformel

C8H7F3N2O3

Molekulargewicht

236.15 g/mol

IUPAC-Name

4-methoxy-2-nitro-5-(trifluoromethyl)aniline

InChI

InChI=1S/C8H7F3N2O3/c1-16-7-3-6(13(14)15)5(12)2-4(7)8(9,10)11/h2-3H,12H2,1H3

InChI-Schlüssel

ITYOSBULVSXIHN-UHFFFAOYSA-N

Kanonische SMILES

COC1=CC(=C(C=C1C(F)(F)F)N)[N+](=O)[O-]

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.